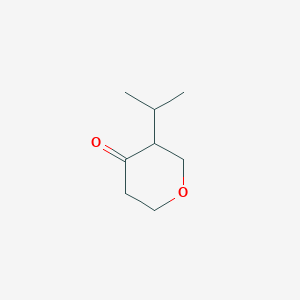

3-(Propan-2-yl)oxan-4-one

Descripción

3-(Propan-2-yl)oxan-4-one is a six-membered oxygen-containing heterocyclic compound with a ketone group at the 4-position and an isopropyl substituent at the 3-position of the tetrahydropyran (oxane) ring. Its molecular formula is C₈H₁₄O₂, and its molecular weight is 142.20 g/mol. The compound’s structural rigidity and ketone functionality make it a versatile intermediate in reactions such as nucleophilic additions or reductions .

Propiedades

IUPAC Name |

3-propan-2-yloxan-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-6(2)7-5-10-4-3-8(7)9/h6-7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSYRRKHGWNZJRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1COCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Propan-2-yl)oxan-4-one can be achieved through several methods. One common approach involves the cyclization of 3-(Propan-2-yl)butanoic acid with an acid catalyst. The reaction typically requires heating under reflux conditions to facilitate the formation of the oxan-4-one ring .

Industrial Production Methods

In industrial settings, the production of 3-(Propan-2-yl)oxan-4-one may involve the use of continuous flow reactors to optimize yield and purity. The process often includes purification steps such as distillation or crystallization to obtain the desired product with high purity .

Análisis De Reacciones Químicas

Types of Reactions

3-(Propan-2-yl)oxan-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the oxan-4-one ring to a tetrahydropyran ring.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Tetrahydropyran derivatives.

Substitution: Various substituted oxan-4-one derivatives.

Aplicaciones Científicas De Investigación

3-(Propan-2-yl)oxan-4-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with enzymes.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of fragrances and flavoring agents due to its pleasant odor.

Mecanismo De Acción

The mechanism of action of 3-(Propan-2-yl)oxan-4-one involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor or modulator, affecting various biochemical pathways. The exact molecular targets and pathways are still under investigation, but it is believed to interact with proteins and enzymes involved in metabolic processes .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 3-(Propan-2-yl)oxan-4-one and related compounds, with insights into their properties and applications:

Key Comparative Insights:

Functional Group Reactivity: The ketone in 3-(Propan-2-yl)oxan-4-one is less reactive than the aldehyde in 3-(Oxan-4-yl)propanal , making the latter more suitable for nucleophilic additions. Compared to 4-isopropylphenol , the absence of a phenolic OH group in 3-(Propan-2-yl)oxan-4-one eliminates acidity, broadening its compatibility in non-polar reaction environments.

3-(Azepan-2-yl)oxan-4-one features a larger 7-membered lactam ring, which may enhance solubility in polar aprotic solvents relative to the 6-membered oxane derivatives.

Applications :

- Chromone derivatives (e.g., compounds in ) with fused aromatic rings exhibit UV absorption and fluorescence, unlike 3-(Propan-2-yl)oxan-4-one, which lacks conjugation. This makes chromones more suitable for optical materials.

- 3-(Propan-2-yl)oxan-4-one’s stability and moderate hydrophobicity suggest utility in controlled-release drug formulations or as a flavorant carrier.

Research Findings and Data Gaps

- Environmental Behavior: Degradation products like 4-isopropylphenol suggest that similar compounds may undergo oxidative cleavage, but the environmental persistence of 3-(Propan-2-yl)oxan-4-one remains unstudied.

Actividad Biológica

3-(Propan-2-yl)oxan-4-one, also known as 2-isopropyl-4-oxazolidinone, is a cyclic compound that has garnered interest in various fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of 3-(Propan-2-yl)oxan-4-one, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 3-(Propan-2-yl)oxan-4-one can be represented as follows:

This compound features a five-membered oxazolidinone ring, which is significant for its biological interactions.

The biological activity of 3-(Propan-2-yl)oxan-4-one is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in conditions such as inflammation and cancer.

- Receptor Modulation : It may act as a modulator for certain receptors, influencing cellular signaling pathways and contributing to its pharmacological effects.

- Antimicrobial Properties : Preliminary studies suggest that 3-(Propan-2-yl)oxan-4-one exhibits antimicrobial activity against various bacterial strains, making it a candidate for further investigation in antibiotic development.

In Vitro Studies

Recent research has focused on the in vitro effects of 3-(Propan-2-yl)oxan-4-one on different cell lines. Notable findings include:

- Cytotoxicity : Studies have demonstrated that at certain concentrations, the compound induces cytotoxic effects in cancer cell lines, suggesting potential as an anticancer agent.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammatory markers in cell cultures, indicating its potential use in treating inflammatory diseases.

In Vivo Studies

Animal studies are crucial for understanding the pharmacokinetics and therapeutic efficacy of 3-(Propan-2-yl)oxan-4-one. Key observations include:

| Study Type | Model | Findings |

|---|---|---|

| Acute Toxicity | Mice | No significant adverse effects at low doses |

| Efficacy | Tumor-bearing mice | Reduced tumor size compared to control group |

| Pharmacokinetics | Rats | Rapid absorption with a half-life of approximately 4 hours |

Case Studies

Several case studies have highlighted the potential applications of 3-(Propan-2-yl)oxan-4-one:

- Cancer Treatment : A study involving xenograft models demonstrated that treatment with the compound led to a significant reduction in tumor growth rates compared to untreated controls.

- Infection Control : In an animal model of bacterial infection, administration of 3-(Propan-2-yl)oxan-4-one resulted in a marked decrease in bacterial load, supporting its antimicrobial properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.